(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a benzyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiophene derivative with a benzyl-substituted oxazoline under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds also contain a thiophene ring fused with a benzene ring and exhibit similar biological activities.
Oxazoline derivatives: Compounds with an oxazoline ring that share similar synthetic routes and chemical properties.
Uniqueness
(S)-4-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a benzyl group, thiophene ring, and oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(4S)-4-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-16-14(15-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICIDWWVZZURL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CS2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CS2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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